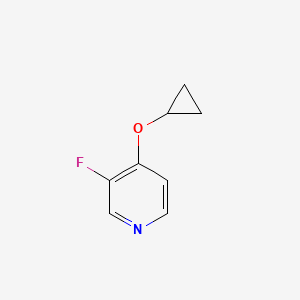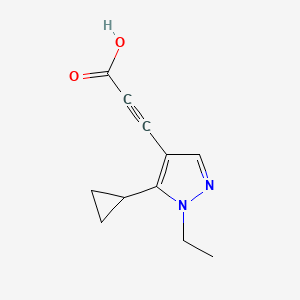
3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropyl and an ethyl group attached to the pyrazole ring, along with a propiolic acid moiety, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
The synthesis of 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester, followed by cyclization.
Introduction of the cyclopropyl and ethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Addition of the propiolic acid moiety: This step involves the reaction of the pyrazole derivative with propiolic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid include other pyrazole derivatives, such as:
- 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-3-yl)propiolic acid
- 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)acrylic acid
These compounds share structural similarities but differ in the specific substituents attached to the pyrazole ring. The uniqueness of this compound lies in its specific combination of cyclopropyl, ethyl, and propiolic acid groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-(5-cyclopropyl-1-ethylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-11(8-3-4-8)9(7-12-13)5-6-10(14)15/h7-8H,2-4H2,1H3,(H,14,15) |
Clave InChI |
IMTYQJOMPNJKMU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C#CC(=O)O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylbenzo[d]thiazol-4-yl)ethanone](/img/structure/B13009552.png)
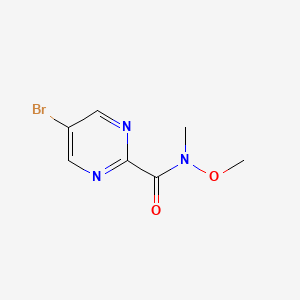
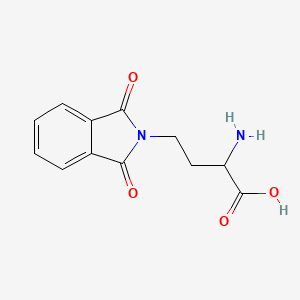
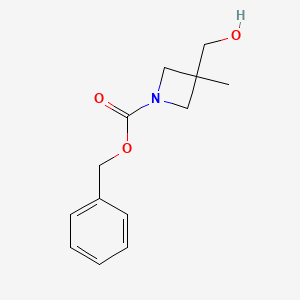

![1H-Pyrrolo[3,2-B]pyridin-2-OL](/img/structure/B13009575.png)
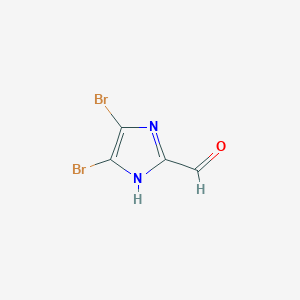

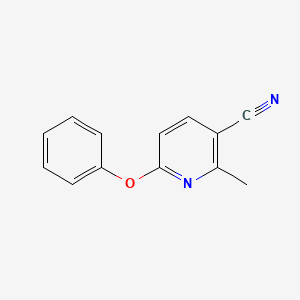
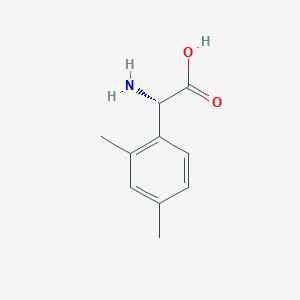
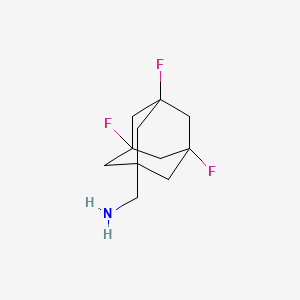
![2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B13009617.png)
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine](/img/structure/B13009629.png)
